molecular formula C18H26FN3O3 B13873484 Tert-butyl 4-[4-(acetamidomethyl)-2-fluorophenyl]piperazine-1-carboxylate

Tert-butyl 4-[4-(acetamidomethyl)-2-fluorophenyl]piperazine-1-carboxylate

Cat. No.: B13873484
M. Wt: 351.4 g/mol
InChI Key: BEYNLCDLWSNSEP-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-(acetamidomethyl)-2-fluorophenyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group, an acetamidomethyl group, and a fluorophenyl group attached to a piperazine ring. It is used in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of tert-butyl 4-[4-(acetamidomethyl)-2-fluorophenyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of N-Boc-piperazine with an appropriate fluorophenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred and cooled to 0°C before adding the fluorophenyl derivative dropwise . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-[4-(acetamidomethyl)-2-fluorophenyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 4-[4-(acetamidomethyl)-2-fluorophenyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and intermediates.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-(acetamidomethyl)-2-fluorophenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the fluorophenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Tert-butyl 4-[4-(acetamidomethyl)-2-fluorophenyl]piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-bromophenethyl)piperazine-1-carboxylate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities .

Properties

Molecular Formula

C18H26FN3O3

Molecular Weight

351.4 g/mol

IUPAC Name

tert-butyl 4-[4-(acetamidomethyl)-2-fluorophenyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H26FN3O3/c1-13(23)20-12-14-5-6-16(15(19)11-14)21-7-9-22(10-8-21)17(24)25-18(2,3)4/h5-6,11H,7-10,12H2,1-4H3,(H,20,23)

InChI Key

BEYNLCDLWSNSEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC(=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)F

Origin of Product

United States

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